N-(3-chloropropyl)oxolane-2-carboxamide
Description
N-(3-chloropropyl)oxolane-2-carboxamide is a carboxamide derivative featuring a tetrahydrofuran (oxolane) ring linked to a 3-chloropropylamine group via a carbonyl bridge. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as dronedarone hydrochloride, an antiarrhythmic drug . Its reactive chloropropyl group enables participation in nucleophilic substitution reactions, making it valuable for constructing nitrogen-containing heterocycles or alkylated derivatives .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
N-(3-chloropropyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C8H14ClNO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
ATAJICGKGQDZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
N-(3-chloropropyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following section compares N-(3-chloropropyl)oxolane-2-carboxamide with three structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications.
Structural and Functional Group Variations
Compound A : N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Structure : Replaces the oxolane ring with a bicyclo[2.2.1]heptene system.
- Synthesis: Prepared via DCC/HOBt-mediated coupling of 5-norbornene-2-carboxylic acid with 3-chloropropan-1-amine hydrochloride .
- Applications : Used in synthesizing serotoninergic ligands, highlighting its role in central nervous system drug development .
Compound B : N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- Structure : Substitutes the chloropropyl group with a 5-propyl-thiadiazole moiety.
- Key Properties :
Compound C : N-(3-chloropropyl)butylamine
Physicochemical and Reactivity Comparison
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₄ClNO₂ | C₁₁H₁₅ClN₂O | C₁₀H₁₅N₃O₂S | C₇H₁₅ClN |
| Molecular Weight | ~199.66 g/mol (estimated) | ~242.7 g/mol | 241.31 g/mol | 148.65 g/mol |
| logP | ~1.2 (estimated) | Not reported | 1.82 | ~1.5 (estimated) |
| Key Functional Groups | Oxolane, chloropropyl, amide | Bicycloheptene, chloropropyl | Thiadiazole, oxolane, amide | Chloropropyl, amine |
| Reactivity | Alkylation via Cl substituent | Similar alkylation potential | Thiadiazole-mediated interactions | Prone to self-condensation |
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